5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxyacetyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with phenoxyacetyl chloride under basic conditions to form the phenoxyacetyl piperazine intermediate.
Synthesis of the Oxazole Ring: The next step involves the cyclization of the intermediate with an appropriate aldehyde or ketone to form the oxazole ring.
Introduction of the Phenylethenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the phenylethenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethenyl group can lead to the formation of epoxides, while reduction of the oxazole ring can yield dihydrooxazole derivatives.
Scientific Research Applications
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is structurally similar and is studied for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have potential therapeutic applications.
Uniqueness
5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H22N4O3/c25-17-21-24(31-22(26-21)12-11-19-7-3-1-4-8-19)28-15-13-27(14-16-28)23(29)18-30-20-9-5-2-6-10-20/h1-12H,13-16,18H2/b12-11+ |
InChI Key |
FBXBJDMMORAIFG-VAWYXSNFSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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